molecular formula C15H13Br B570900 4-bromo-4'-methylstilbene CAS No. 62856-31-9

4-bromo-4'-methylstilbene

Cat. No.: B570900
CAS No.: 62856-31-9
M. Wt: 273.173
InChI Key: CTMYIJULQXZVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-4’-methylstilbene is an organic compound belonging to the stilbene family, characterized by the presence of a bromine atom and a methyl group on the stilbene backbone. Stilbenes are known for their diverse applications in material science and pharmaceuticals due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-4’-methylstilbene can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This method involves the reaction of 4-bromo-4’-iodostilbene with a suitable boronic acid derivative under palladium catalysis . The reaction typically occurs under mild conditions, making it a preferred method for synthesizing this compound.

Industrial Production Methods: Industrial production of 4-bromo-4’-methylstilbene often employs large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of environmentally benign organoboron reagents and palladium catalysts ensures high yields and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-4’-methylstilbene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-bromo-4’-methylstilbene involves its interaction with specific molecular targets, leading to various biological effects. For instance, its anticancer properties are attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound interacts with cellular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Properties

IUPAC Name

1-bromo-4-[2-(4-methylphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Br/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(16)11-9-14/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMYIJULQXZVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90706322
Record name 1-Bromo-4-[2-(4-methylphenyl)ethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90706322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62856-31-9
Record name 1-Bromo-4-[2-(4-methylphenyl)ethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90706322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.